molecular formula C170H238N44O48 B018404 Gliadin peptide CT-2 CAS No. 102380-93-8

Gliadin peptide CT-2

Cat. No.: B018404
CAS No.: 102380-93-8
M. Wt: 3666 g/mol
InChI Key: MFEFEBLRSUBBEY-HHLGIXBFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gliadin peptide CT-2, also known as this compound, is a useful research compound. Its molecular formula is C170H238N44O48 and its molecular weight is 3666 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Dietary Proteins - Plant Proteins, Dietary - Grain Proteins - Prolamins - Glutens - Gliadin - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanism of Action in Celiac Disease

Gliadin peptides, including CT-2, play a crucial role in the pathogenesis of celiac disease. The interaction between gliadin and transglutaminase 2 (TG2) is fundamental in the disease's autoimmune response. TG2 catalyzes the deamidation of gliadin peptides, enhancing their binding affinity to HLA-DQ2 and HLA-DQ8 molecules on antigen-presenting cells (APCs). This process initiates an adaptive immune response characterized by the activation of T helper (Th) cells specific to gliadin .

Case Study: TG2 and Gliadin Interaction

A study demonstrated that the presence of deamidated gliadin peptides significantly increased the production of anti-TG2 antibodies in patients with untreated celiac disease. This highlights the critical role of gliadin peptides in triggering autoimmune responses through TG2-mediated modifications .

Diagnostic Applications

The development of point-of-care tests based on deamidated gliadin peptides (DGPs) has improved diagnostic precision for celiac disease. DGPs are recognized as specific biomarkers that enhance the detection of immune reactions associated with CeD. Recent studies indicate that tests utilizing anti-DGP antibodies outperform traditional methods in diagnosing celiac disease, particularly in younger patients .

Diagnostic Method Sensitivity Specificity
Anti-DGP Antibody TestHighHigh
Anti-tTG Antibody TestModerateHigh

Therapeutic Potential

Research has explored gliadin sequestration as a novel therapeutic approach for managing celiac disease. By disrupting the enzymatic hydrolysis of gluten proteins, therapies targeting gliadin peptides aim to mitigate the immune response triggered by gluten ingestion . Notably, enzyme therapies utilizing bromelain-loaded nanocomposites have shown promise in degrading gliadin effectively while reducing inflammatory cytokine production in peripheral blood mononuclear cells (PBMCs) from celiac patients .

Case Study: Bromelain-Loaded Nanocomposites

In a recent study, PBMCs treated with bromelain-digested gliadin exhibited decreased levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α compared to untreated cells. Moreover, treatment led to an increase in anti-inflammatory cytokines like IL-10, suggesting a potential therapeutic avenue for managing celiac disease through enzyme therapy .

Research on Gliadin Peptide Variants

The characterization of various gliadin peptide variants is essential for understanding their immunogenicity and potential therapeutic applications. Research indicates that certain gliadin fractions can be engineered to degrade immunogenic components effectively. For instance, Kuma030 has been shown to degrade over 99% of immunogenic gliadin fractions within physiologically relevant time frames .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing Gliadin peptide CT-2's biological activity in immune cell migration assays?

  • Methodological Answer : Utilize transwell migration assays with dendritic cells (DCs) exposed to this compound (100–200 µg/mL). Measure chemotaxis toward CCL19/CCL21 and quantify CCR7 expression via flow cytometry (MFI analysis). Include controls for p38 MAPK pathway involvement using inhibitors like SB203580 . For replication, follow guidelines on experimental design documentation, including hypotheses, variables, and statistical plans .

Q. How should researchers formulate hypothesis-driven questions about this compound's role in autoimmune pathways?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. Example: "Does this compound induce DC migration via p38 MAPK signaling, contributing to celiac disease pathogenesis?" Use systematic literature reviews to identify gaps, prioritizing studies from journals with rigorous peer review .

Q. What synthesis and quality control steps are critical for preparing this compound for in vitro studies?

  • Methodological Answer : Request peptide content analysis and TFA removal (<1%) during synthesis to minimize batch variability. For cell-based assays, validate solubility and impurity profiles via HPLC and mass spectrometry. Document synthesis parameters (e.g., salt content) in appendices to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory findings about this compound's effects (vs. 33mer or 31-43 fragments) on DC migration be resolved?

  • Methodological Answer : Conduct side-by-side comparative studies using standardized fragment concentrations (100–200 µg/mL). Employ RNA sequencing to identify fragment-specific gene expression patterns (e.g., CCR7 upregulation) and validate via RT-PCR . Address external validity limitations by testing multiple DC donor cohorts and reporting demographic metadata .

Q. What strategies improve batch-to-batch consistency of this compound in sensitive immunomodulatory assays?

  • Methodological Answer : Implement additional quality control steps:

  • Peptide content analysis to standardize working concentrations.
  • Solubility testing across pH ranges (4.0–7.4) to mimic physiological conditions.
  • Pre-experiment bioactivity validation using reference DC migration assays .

Q. Which advanced mechanistic models elucidate this compound's signaling pathways (e.g., p38 MAPK)?

  • Methodological Answer : Use phospho-specific antibodies in Western blotting to map p38 MAPK activation kinetics. Combine with CRISPR-edited DC lines (e.g., CCR7-knockout) to isolate pathway dependencies. For 3D migration modeling, employ microfluidic devices simulating intestinal tissue interfaces .

Q. Methodological Best Practices

  • Data Analysis : Use mixed-effects models to account for batch variability in peptide preparations. Reference open-source tools like R or Python for reproducibility .
  • Ethical Reporting : Disclose all synthesis variables (e.g., endotoxin levels) in appendices for clinical translation studies .
  • Literature Synthesis : Leverage AI tools (e.g., ResearchGPT) to aggregate findings from platforms like PubMed and arXiv, ensuring citations from high-impact journals .

Properties

CAS No.

102380-93-8

Molecular Formula

C170H238N44O48

Molecular Weight

3666 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C170H238N44O48/c1-89(2)140(184)159(250)193-104(53-66-133(178)225)144(235)189-99(48-61-128(173)220)142(233)188-98(47-60-127(172)219)143(234)190-102(51-64-131(176)223)148(239)199-110(82-90-22-6-3-7-23-90)165(256)205-72-12-28-116(205)150(241)185-87-139(231)186-97(46-59-126(171)218)141(232)187-100(49-62-129(174)221)145(236)194-105(54-67-134(179)226)160(251)207-74-14-31-119(207)155(246)201-112(84-92-26-10-5-11-27-92)168(259)214-81-21-37-125(214)169(260)213-80-20-36-124(213)151(242)192-103(52-65-132(177)224)147(238)196-107(56-69-136(181)228)161(252)208-75-15-32-120(208)156(247)202-113(85-93-38-42-95(216)43-39-93)167(258)211-78-18-30-118(211)153(244)198-108(57-70-137(182)229)163(254)206-73-13-29-117(206)152(243)197-109(58-71-138(183)230)164(255)209-76-16-33-121(209)154(245)200-111(83-91-24-8-4-9-25-91)166(257)212-79-19-35-123(212)158(249)204-115(88-215)149(240)191-101(50-63-130(175)222)146(237)195-106(55-68-135(180)227)162(253)210-77-17-34-122(210)157(248)203-114(170(261)262)86-94-40-44-96(217)45-41-94/h3-11,22-27,38-45,89,97-125,140,215-217H,12-21,28-37,46-88,184H2,1-2H3,(H2,171,218)(H2,172,219)(H2,173,220)(H2,174,221)(H2,175,222)(H2,176,223)(H2,177,224)(H2,178,225)(H2,179,226)(H2,180,227)(H2,181,228)(H2,182,229)(H2,183,230)(H,185,241)(H,186,231)(H,187,232)(H,188,233)(H,189,235)(H,190,234)(H,191,240)(H,192,242)(H,193,250)(H,194,236)(H,195,237)(H,196,238)(H,197,243)(H,198,244)(H,199,239)(H,200,245)(H,201,246)(H,202,247)(H,203,248)(H,204,249)(H,261,262)/t97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,140-/m0/s1

InChI Key

MFEFEBLRSUBBEY-HHLGIXBFSA-N

SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N7CCCC7C(=O)NC(CC8=CC=C(C=C8)O)C(=O)N9CCCC9C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC1=CC=CC=C1)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CC8=CC=C(C=C8)O)C(=O)N9CCC[C@H]9C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N7CCCC7C(=O)NC(CC8=CC=C(C=C8)O)C(=O)N9CCCC9C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC1=CC=CC=C1)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N

Key on ui other cas no.

102380-93-8

sequence

VQQQQFPGQQQPFPPQQPYPQPQPFPSQQPY

Synonyms

gliadin peptide B 3142 (23-53)
gliadin peptide CT-2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.